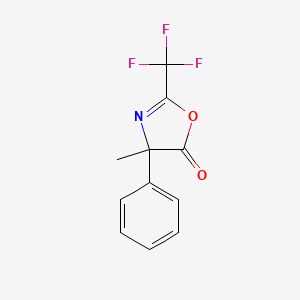
4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the oxazolone family, characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of trifluoromethyl and phenyl groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-4-phenyl-2-(trifluoromethyl)-3-oxobutanoic acid with an amine, followed by cyclization to form the oxazolone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolone compounds.
Aplicaciones Científicas De Investigación
4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4-phenyl-2-pentanol: Shares a similar phenyl group but differs in the presence of a pentanol moiety instead of the oxazolone ring.
4-Methyl-4-phenyl-2-pentyl acetate: Contains a similar phenyl group but has an acetate functional group instead of the trifluoromethyl and oxazolone groups.
Uniqueness
4-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its trifluoromethyl group and oxazolone ring, which impart unique chemical and physical properties
Propiedades
Número CAS |
62263-54-1 |
|---|---|
Fórmula molecular |
C11H8F3NO2 |
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
4-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8F3NO2/c1-10(7-5-3-2-4-6-7)9(16)17-8(15-10)11(12,13)14/h2-6H,1H3 |
Clave InChI |
FJOFEYKTNUADFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
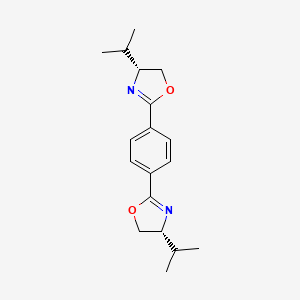
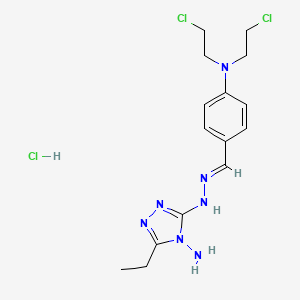

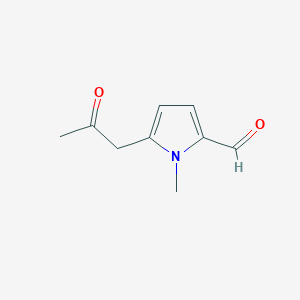
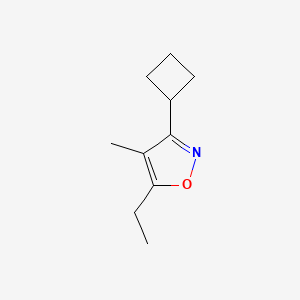
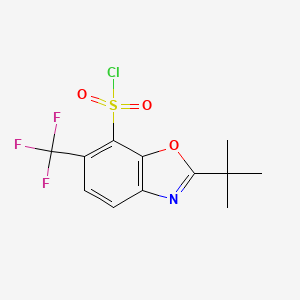
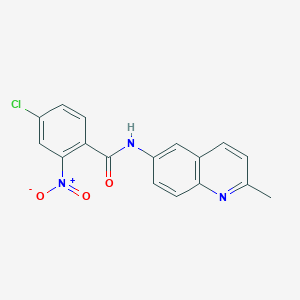

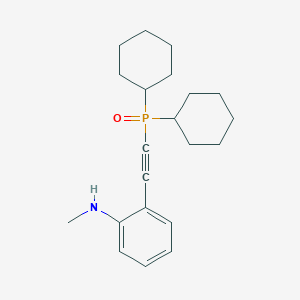

![(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)

